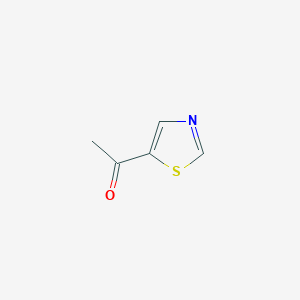

2-Chloro-5-fluoro-4-thiocyanopyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

2-Chloro-5-fluoro-4-thiocyanopyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine and potassium thiocyanate. The reaction is conducted in formic acid at room temperature for 5 hours .Molecular Structure Analysis

The molecular formula of this compound is C5HClFN3S. Its molecular weight is 189.6 g/mol.Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .科学的研究の応用

Synthesis of Kinase Inhibitors

Fluorinated pyrimidines, similar to 2-Chloro-5-fluoro-4-thiocyanopyrimidine, are key intermediates in the synthesis of novel compounds with potential as kinase inhibitors. These compounds are designed by regioselective substitution and amide formation, demonstrating the versatility of fluoropyrimidines in creating biologically active molecules with potential applications in cancer therapy (Wada et al., 2012).

Anti-Cancer Research

Fluorinated pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel fluoro-substituted compounds have shown activity against lung cancer cell lines at low concentrations, highlighting the therapeutic potential of fluoropyrimidine derivatives in oncology research (Hammam et al., 2005).

Synthesis of Antiviral Agents

Research on fluoropyrimidines has also extended to the synthesis of derivatives with antiviral activity. For example, chloro-fluoropyrimidines have been synthesized and screened for activity against various viruses, demonstrating the potential of such compounds in developing new antiviral therapies (Chernikova et al., 2019).

Herbicidal Activity

In addition to biomedical applications, fluoropyrimidines have been explored for their potential in agriculture. Novel compounds with fluoropyrimidine moieties have been synthesized and shown to possess herbicidal activity, offering a new avenue for the development of agrochemicals (Tajik & Dadras, 2011).

特性

IUPAC Name |

(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOERDQDFDHRQBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)SC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClFN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

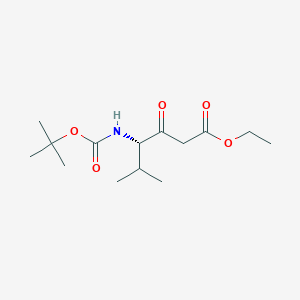

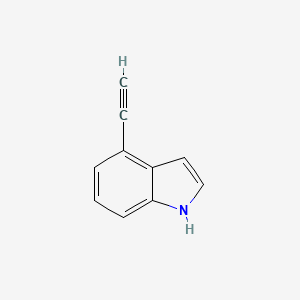

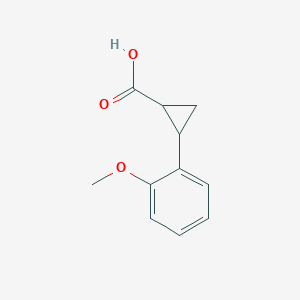

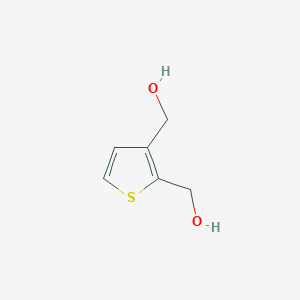

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)